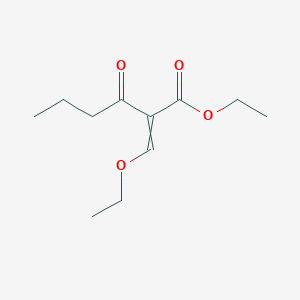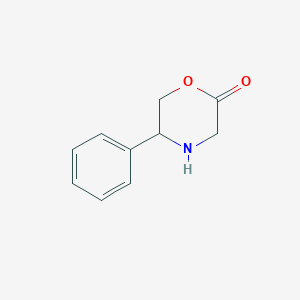
4-Phenyl-1H-1,2,3-Triazol
Übersicht
Beschreibung
4-Phenyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C8H7N3 . It is a versatile ligand used in the synthesis of cationic cyclometalated iridium (III) complexes .
Synthesis Analysis
4-Phenyl-1H-1,2,3-triazole can be synthesized using two triazole-based cyclometalating ligands, namely, 1-methyl-4-phenyl-1H-1,2,3-triazole and the corresponding mesoionic carbene 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene . The synthesis process can be fine-tuned by different ligands .Molecular Structure Analysis
The molecular structure of 4-Phenyl-1H-1,2,3-triazole consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . The structure is aromatic due to the 6π delocalized electron ring system .Chemical Reactions Analysis
4-Phenyl-1H-1,2,3-triazole is involved in the synthesis of cationic cyclometalated iridium (III) complexes . The redox and emission properties of the complexes can be effectively fine-tuned by different ligands .Physical And Chemical Properties Analysis
4-Phenyl-1H-1,2,3-triazole has a molecular weight of 145.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole haben breite Anwendungen in der Arzneimittelforschung gefunden . Viele prominente medizinische Verbindungen mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich, wie das Antikonvulsivum Rufinamid, das Breitband-Cephalosporin-Antibiotikum Ceftrizin, das Antitumormittel Carboxyamidotriazol und das β β -Lactam-Antibiotikum Tazobactam .
Organische Synthese
Diese Verbindungen werden auch in der organischen Synthese verwendet . Aufgrund ihrer strukturellen Eigenschaften können sowohl 1,2,3- als auch 1,2,4-Triazole eine breite Palette von Substituenten (Elektrophile und Nucleophile) um die Kernstrukturen herum aufnehmen und den Weg für die Konstruktion verschiedener neuartiger bioaktiver Moleküle ebnen .
Polymerkunde
1,2,3-Triazole werden in der Polymerkunde verwendet . Ihre hohe chemische Stabilität (normalerweise inert gegenüber saurer oder basischer Hydrolyse sowie oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen), ihr aromatischer Charakter, ihr starkes Dipolmoment (4,8–5,6 Debye) und ihre Fähigkeit zur Wasserstoffbrückenbindung machen sie strukturell ähnlich der Amidbindung, wobei sie eine E- oder eine Z-Amidbindung imitieren .
Supramolekulare Chemie
In der supramolekularen Chemie werden 1,2,3-Triazole aufgrund ihrer Fähigkeit, Wasserstoffbrückenbindungen zu bilden, verwendet .
Biokonjugation
1,2,3-Triazole werden in der Biokonjugation verwendet<a aria-label="1: " data-citationid="9ce1bc12-867b-1c05-0918-c4e14ec304c5-32" h="ID=SER
Wirkmechanismus
Target of Action
The primary targets of 4-Phenyl-1H-1,2,3-triazole are enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
4-Phenyl-1H-1,2,3-triazole interacts with its targets by inhibiting both AChE and BuChE activities . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound also undergoes a transformation between the enol and keto forms after excited-state proton transfer .
Biochemical Pathways
The inhibition of AChE and BuChE by 4-Phenyl-1H-1,2,3-triazole affects the cholinergic pathway. This pathway is involved in the transmission of nerve impulses in the nervous system. The increase in acetylcholine concentration can enhance nerve impulse transmission, potentially affecting memory and learning processes .
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that 4-Phenyl-1H-1,2,3-triazole may have good bioavailability and stability in the body.
Result of Action
The inhibition of AChE and BuChE by 4-Phenyl-1H-1,2,3-triazole leads to an increase in acetylcholine concentration. This can enhance nerve impulse transmission, potentially improving memory and learning processes . .
Zukünftige Richtungen
4-Phenyl-1H-1,2,3-triazole demonstrates the versatility of phenyl-triazole derivatives as cyclometalating ligands with different chelation modes for the synthesis of photoactive iridium (III) complexes with highly tunable properties . This suggests potential future directions in the field of inorganic chemistry, particularly in the development of new photoactive complexes.
Eigenschaften
IUPAC Name |
4-phenyl-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEYUHCBBXWTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168459 | |
| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1680-44-0 | |
| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1680-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-phenyl-1H-1,2,3-triazole?
A1: The molecular formula of 4-phenyl-1H-1,2,3-triazole is C8H7N3, and its molecular weight is 145.16 g/mol. []
Q2: What spectroscopic data is available for 4-phenyl-1H-1,2,3-triazole?
A2: 4-phenyl-1H-1,2,3-triazole and its derivatives have been characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides information on the number and types of protons and carbon atoms in the molecule, as well as their connectivity and environment. [, , , , , , , ]
- FTIR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]
- Mass Spectrometry (MS and HRMS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , , , ]
- X-ray Diffraction Analysis: Provides detailed information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing. [, , , , , , ]
Q3: How does the structure of 4-phenyl-1H-1,2,3-triazole influence its properties?
A3: The presence of both a phenyl ring and a 1,2,3-triazole ring in its structure grants 4-phenyl-1H-1,2,3-triazole unique properties:
- Aromatic Character: Both rings contribute to the compound's aromatic character, influencing its stability, reactivity, and potential for π-π stacking interactions. [, , ]
- Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, influencing its interactions with other molecules and solvents. [, , , ]
- Coordination Chemistry: The nitrogen atoms in the triazole ring can also act as donors in metal complexes, leading to diverse coordination modes and potential applications in catalysis. [, , , , ]
Q4: How is 4-phenyl-1H-1,2,3-triazole commonly synthesized?
A4: The most common synthesis method for 4-phenyl-1H-1,2,3-triazole and its derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a classic example of "click chemistry". This reaction involves the reaction of phenylacetylene with an organic azide in the presence of a copper(I) catalyst. This method is favored for its high yield, regioselectivity, and mild reaction conditions. [, , , , , , , , ]
Q5: Are there alternative methods for synthesizing 4-phenyl-1H-1,2,3-triazole?
A5: Yes, alternative methods have been explored, including:
- Base-induced synthesis from N-sulfonyl-1,2,3-triazoles: This method offers a different route to N-dialkylaminomethyl-2H-1,2,3-triazoles, including 4-phenyl-1H-1,2,3-triazole derivatives. []
- Condensation reactions with 5-amino-1H-1,2,3-triazoles: This approach has been used to synthesize fused triazole derivatives, expanding the structural diversity accessible from this scaffold. []
Q6: What are the key applications of 4-phenyl-1H-1,2,3-triazole and its derivatives?
A6: This class of compounds has shown promise in various applications, including:
- Corrosion Inhibition: 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) has demonstrated potential as a green corrosion inhibitor for mild steel in acidic environments, especially relevant for protecting steel reinforcement in concrete structures. [, ]
- Catalysis: Palladium complexes incorporating 4-phenyl-1H-1,2,3-triazole-based phosphine ligands have shown excellent catalytic activity in Cu-free Sonogashira alkynylation/cyclization reactions and Mizoroki-Heck coupling reactions. [, ]
- Medicinal Chemistry: 4-Phenyl-1H-1,2,3-triazole derivatives have shown potential as anti-cancer agents, HIV-1 capsid inhibitors, and transcriptional function modulators. [, , , , ]
- Materials Science: The ability of 4-phenyl-1H-1,2,3-triazole to coordinate with metal ions has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs). [, , , ]
- Optoelectronics: Pyrazole-1,2,3-triazole hybrids incorporating 4-phenyl-1H-1,2,3-triazole have been investigated for their potential applications in optoelectronic devices. []
Q7: How has computational chemistry been applied in research on 4-phenyl-1H-1,2,3-triazole?
A7: Computational methods, particularly Density Functional Theory (DFT), have been extensively used to:
- Predict molecular geometries and electronic structures: These calculations offer insights into the structural features and electronic properties of 4-phenyl-1H-1,2,3-triazole and its complexes. [, , , , ]
- Investigate reaction mechanisms: DFT studies have been used to elucidate the mechanisms of reactions involving 4-phenyl-1H-1,2,3-triazole, such as the CuAAC reaction. []
- Understand structure-activity relationships (SAR): Computational models can predict the impact of structural modifications on the biological activity and properties of 4-phenyl-1H-1,2,3-triazole derivatives. [, , , ]
- Develop QSAR models: These models can be used to predict the properties and activities of new 4-phenyl-1H-1,2,3-triazole derivatives, guiding the design of novel compounds with improved activity and selectivity. []
Q8: How do structural modifications affect the activity of 4-phenyl-1H-1,2,3-triazole derivatives?
A8: SAR studies have shown that even small structural changes can significantly impact the activity of 4-phenyl-1H-1,2,3-triazole derivatives:
- Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinities of the compound. [, , , ]
- Modifications at the triazole N1 position: Different substituents at this position can affect the compound's solubility, lipophilicity, and interactions with biological targets. [, , , , , , ]
- Variation in the ancillary ligands: In the context of metal complexes, the choice of ancillary ligands can drastically alter the complex's stability, reactivity, and catalytic properties. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)







